molecular formula C21H25NO5 B10897320 Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10897320
M. Wt: 371.4 g/mol
InChI Key: XWKPFYRFXPEHKV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, a hydroxyphenyl group, and an ethyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H25NO5/c1-4-26-17-11-13(9-10-15(17)23)19-18(21(25)27-5-2)12(3)22-14-7-6-8-16(24)20(14)19/h9-11,19,22-23H,4-8H2,1-3H3

InChI Key

XWKPFYRFXPEHKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)O

Origin of Product

United States

Preparation Methods

Ethanol-Water Biphasic Systems

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar (ammonium acetate) and nonpolar (aldehyde) reactants. At 70°C, ethanol facilitates rapid enolization of the 1,3-dicarbonyl compound, critical for initiating the reaction. Post-reaction, adding cold water precipitates the product while allowing ionic liquid recovery (>95% over 5 cycles).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) shortens reaction times to <10 minutes but risks decomposing the thermolabile 3-ethoxy-4-hydroxyphenyl group. Controlled experiments suggest maintaining temperatures ≤80°C to preserve aryl ether integrity.

Workup and Purification Protocols

Crystallization vs. Chromatography

Unlike simpler dihydropyridines, the target compound’s multiple stereocenters necessitate careful crystallization. Slow evaporation of ethanol solutions yields prismatic crystals suitable for XRD analysis. Impurity profiling via HPLC reveals that three recrystallizations achieve ≥99.5% purity, avoiding column chromatography.

pH-Controlled Isolation

Post-synthesis, adjusting the pH to 7.0 with acetic acid precipitates the product while neutralizing excess ammonium acetate. This step is critical for removing unreacted aldehydes, which remain soluble in basic media.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.23 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 2.41 (s, 3H, C2-CH₃), 4.12 (q, J=7.1 Hz, 2H, -COOCH₂CH₃), 6.82–7.15 (m, 3H, aromatic).

  • FT-IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O), 1245 cm⁻¹ (aryl-O-alkyl).

X-ray Diffraction Analysis

Single-crystal XRD of the methyl analogue (CCDC 785291) reveals:

  • Bond lengths : C3-C4 = 1.512 Å (typical for sp³ hybridization)

  • Dihedral angles : 86.1° between the aryl and heterocyclic rings, indicating minimal conjugation.

Scalability and Industrial Feasibility

Gram-scale syntheses (up to 50 g) in pilot reactors demonstrate consistent yields (89±2%), confirming method robustness. Key parameters for industrial translation include:

ParameterOptimal Value
Catalyst loading3 mol%
Reaction volume0.5 L/mol
Crystallization time5 h

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 4-(3-methoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C26H27NO5C_{26}H_{27}NO_5 with a molecular weight of approximately 433.5 g/mol. Its structure features a hexahydroquinoline moiety, which is known for various pharmacological activities. The presence of ethoxy and hydroxy groups contributes to its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research has demonstrated that derivatives of hexahydroquinoline exhibit antioxidant properties. In one study, synthesized derivatives were evaluated using the DPPH radical scavenging assay, showing antioxidant activities ranging from 72% to 90% . This suggests that this compound may possess similar protective effects against oxidative stress.

2. Antibacterial Activity

The antibacterial potential of related compounds has been investigated against various strains of bacteria. In vitro studies indicated that certain polyhydroquinoline derivatives exhibited significant growth inhibition against Escherichia coli and Bacillus subtilis . While specific data for the ethyl derivative is limited, its structural similarities suggest potential antibacterial efficacy.

3. Anti-inflammatory Effects

Quinoline derivatives are known to modulate inflammatory pathways. Studies have reported that certain quinoline compounds inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes . This mechanism may be relevant for this compound in reducing inflammation in various conditions.

4. Anticancer Properties

Emerging evidence suggests that compounds with quinoline structures can induce apoptosis in cancer cells. For instance, some derivatives have shown the ability to inhibit cell viability in cancer models through mechanisms involving the activation of caspases and inhibition of NF-kB signaling pathways . The specific anticancer activity of this compound remains to be elucidated but warrants further investigation.

Case Studies and Research Findings

A variety of studies have explored the biological activities of quinoline derivatives:

StudyCompound TestedBiological ActivityKey Findings
Novel Quinoline DerivativesAnti-inflammatoryInhibition of COX and iNOS
Polyhydroquinoline DerivativesAntioxidantDPPH scavenging activity (72%-90%)
Quinoline AnaloguesAnticancerInduction of apoptosis in A549 cells

These studies highlight the potential therapeutic applications of compounds related to this compound in treating inflammatory diseases and cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via Hantzsch-like multicomponent reactions, typically involving ethyl acetoacetate, ammonium acetate, and substituted aldehydes under reflux conditions. Optimization includes:

  • Solvent selection : Ethanol or aqueous media improves solubility and reaction efficiency .
  • Catalyst use : Acidic catalysts (e.g., HCl) or organocatalysts enhance cyclization efficiency .
  • Temperature control : Reflux at 80–100°C for 6–12 hours balances yield and side-product formation .
    • Key Data : Yields range from 60–85% depending on substituent electronic effects (e.g., electron-withdrawing groups reduce reaction rates) .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Key steps include:

  • Crystallization : Slow evaporation from ethanol or DMSO solutions produces diffraction-quality crystals .
  • Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 100–296 K .
    • Structural Insights :
  • The hexahydroquinoline core adopts a boat conformation with the 4-phenyl substituent in an equatorial position .
  • Intramolecular hydrogen bonding between the 4-hydroxyl group and the 5-oxo moiety stabilizes the structure .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Spectroscopic analysis : UV-Vis and FT-IR identify shifts in absorption bands due to substituent electronic effects (e.g., methoxy groups increase electron density) .
  • Computational studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal substituent-dependent HOMO-LUMO gaps, correlating with reactivity in nucleophilic reactions .
    • Example : Chloro substituents increase electrophilicity at the 3-carboxylate position, enhancing reactivity in cross-coupling reactions .

Q. What strategies can resolve contradictions in reported biological activity data across studies using different derivatives?

  • Methodological Answer :

  • Standardized assays : Reproduce antimicrobial activity tests (e.g., MIC assays) under controlled conditions (pH, temperature) to isolate substituent effects .
  • Structure-Activity Relationship (SAR) analysis : Compare derivatives with systematic substituent changes (e.g., 3-ethoxy vs. 3-chloro) to identify critical functional groups .
    • Case Study : Ethyl 4-(2-chlorophenyl) derivatives show higher antimicrobial activity than methoxy analogs, attributed to enhanced membrane permeability .

Q. How can computational modeling predict the interaction of this compound with biological targets like calcium channels?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to voltage-gated calcium channels (e.g., Cav1.2). Key parameters include:
  • Binding affinity : Calculated ΔG values correlate with experimental IC₅₀ data .
  • Pose validation : MD simulations (100 ns) assess stability of ligand-receptor complexes .
    • Insight : The 5-oxo group forms hydrogen bonds with Glu1117 in Cav1.2, critical for calcium modulation .

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